1-n-Propyl-4-pyridone

Description

1-(4-Pyridinyl)propanone (CAS: 6304-16-1), also known as 4-pyridyl acetone or 1-(pyridin-4-yl)propan-2-one, is a heterocyclic organic compound characterized by a pyridine ring substituted with a propan-2-one group at the 4-position. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol. This compound is recognized under multiple synonyms, including NSC-42613, MFCD00129043, and UNII-R6ONM9F2AU, reflecting its diverse applications in pharmaceutical intermediates and chemical synthesis .

Structurally, the pyridine ring contributes aromatic stability, while the ketone group introduces reactivity for further functionalization. Its IUPAC name, 1-(4-pyridinyl)-2-propanone, emphasizes the ketone’s position relative to the pyridinyl moiety. Regulatory identifiers include EINECS 228-605-7 and NSC 42613, underscoring its historical use in drug discovery pipelines .

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

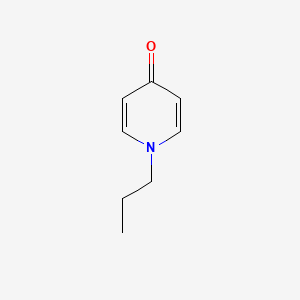

IUPAC Name |

1-propylpyridin-4-one |

InChI |

InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

MIUVWJJNPDWVMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=O)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-n-Propyl-4-pyridone is part of a broader class of pyridinones, which are recognized for their pharmacological potential. The compound exhibits significant biological activities, making it a valuable scaffold in drug design. Key applications include:

- Antitumor Activity : Pyridinone derivatives, including this compound, have shown promise in inhibiting cancer cell growth. The structural features of these compounds allow them to interact with various biological targets, enhancing their efficacy against tumors .

- Antimicrobial Properties : Research indicates that pyridinone derivatives can act against a range of pathogens. The ability to modify the substituents on the pyridinone ring enables the development of compounds with improved antimicrobial activity .

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their anti-inflammatory properties, contributing to therapeutic strategies for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to SAR:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 3 | Enhances anti-HIV activity | 6-Phenethyl pyridinone derivatives |

| 4 | Modulates kinase inhibition | Various kinase inhibitors |

| 5 | Affects lipophilicity and solubility | Antitumor agents |

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

- Case Study on Antitumor Activity : A study demonstrated that a derivative of this compound exhibited potent antitumor activity against specific cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .

- Case Study on Antiviral Properties : Another investigation focused on the antiviral effects of pyridinone derivatives against HIV. The study revealed that modifications at specific positions significantly enhanced the compounds' ability to inhibit viral replication, suggesting a promising avenue for developing new antiviral therapies .

- Case Study in Drug Design : Researchers utilized this compound as a scaffold for designing novel inhibitors targeting protein kinases. The resulting compounds showed improved binding affinity and selectivity, highlighting the importance of structural optimization in drug discovery .

Comparison with Similar Compounds

Key Findings:

Positional Isomerism: 4-Pyridinyl vs. 3-Pyridinyl Derivatives: 1-(4-Pyridinyl)propanone exhibits greater electronic delocalization due to the para-substitution pattern, enhancing its stability in reactions compared to meta-substituted analogs like 1-(3-pyridinyl)propanone. This positional difference affects solubility and bioavailability . 2-Pyridinyl Derivatives: Compounds like 1-(2-pyridinyl)acetone show steric hindrance near the nitrogen atom, reducing their utility in metal-ligand complexes compared to 4-substituted counterparts.

Functional Group Variations: Acetyl vs. Propanone Groups: 4-Acetylpyridine (CAS 1122-54-9) shares the 4-pyridinyl position but differs in its acetyl group. This smaller substituent increases volatility, making it suitable for flavor industries, whereas 1-(4-pyridinyl)propanone’s bulkier propanone group favors solid-phase synthesis .

Reactivity and Applications: 1-(4-Pyridinyl)propanone’s ketone group is pivotal in nucleophilic additions, enabling its role in synthesizing β-amino ketones and heterocyclic scaffolds.

Research and Industrial Relevance

1-(4-Pyridinyl)propanone is a versatile intermediate in anticholinergic and antihistamine drug synthesis. For example, it serves as a precursor in the production of tolpropamine analogs. Its para-substitution pattern improves binding affinity to biological targets compared to ortho- or meta-substituted derivatives .

Table 2: Industrial Use Cases

| Application Area | Role of 1-(4-Pyridinyl)propanone | Competing Compounds |

|---|---|---|

| Antihistamine Synthesis | Core scaffold for tertiary amine drugs | 4-Acetylpyridine (less reactive) |

| Catalysis | Ligand for transition-metal complexes | 2-Pyridinyl derivatives (steric limitations) |

Preparation Methods

Hydrogenation of 4-Pyridine Malonaldehydic Acid Esters

A prominent method for synthesizing pyridine-based intermediates involves the catalytic hydrogenation of 4-pyridine malonaldehydic acid esters. For instance, 4-pyridine malonaldehydic acid ethyl ester undergoes reduction under 2.0 MPa hydrogen pressure at 60°C in the presence of 10% Pd/C, yielding 4-pyridine ethyl propionate with an 83% molar yield and 96.5% GC purity. This intermediate is critical for subsequent transformations into 1-n-propyl-4-pyridone. The reaction mechanism involves selective reduction of the α,β-unsaturated ester moiety while preserving the pyridine ring.

Role of Raney Nickel in Partial Hydrogenation

Alternative protocols employ Raney nickel catalysts under milder conditions. For example, hydrogenation of 4-pyridine malonaldehydic acid in tetrahydrofuran (THF) at 100°C and 1.0 MPa pressure produces 4-pyridine propionic acid with 69.7% yield. This step highlights the sensitivity of reaction outcomes to catalyst type, as W4-type Raney nickel favors partial reduction over full saturation of the pyridine nucleus.

Borohydride-Mediated Reduction Pathways

Sodium Borohydride in Anhydrous Alcohol Systems

The reduction of 4-pyridine propionic acid derivatives to alcohols constitutes a pivotal step in accessing this compound. Treatment of 4-pyridine propionic acid with sodium borohydride (NaBH₄) in dehydrated alcohol, facilitated by calcium chloride anhydrous, achieves 75% molar yield of 4-pyridine propyl alcohol. The reaction proceeds via nucleophilic attack on the carbonyl group, with calcium ions stabilizing intermediate alkoxide species.

Table 1: Optimization of Borohydride Reduction Parameters

| Substrate | Borohydride | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|---|

| 4-Pyridine propionic acid | NaBH₄ | Ethanol | 70 | 2 | 75.0 | 96.2 |

| 4-Pyridine methyl propionate | KBH₄ | Methanol | 20–30 | 4–5 | 75.4 | 96.7 |

pH-Dependent Workup and Purification

Post-reduction workup involves acid-base extraction to isolate the product. Adjusting the aqueous phase to pH 1–2 with hydrochloric acid precipitates impurities, while subsequent basification to pH 11–12 liberates the free base for dichloromethane extraction. This protocol ensures >95% purity, critical for pharmaceutical-grade intermediates.

Trans-Complexation for Functionalized Pyridones

Chelation-Driven Synthesis of N-Propyl-4-pyridone

Patent literature describes the use of this compound as a ligand in metal complexes. Trans-complexation of β-dicarbonyl metal chelates with stoichiometric amounts of N-propyl-4-pyridone in water/ethyl acetate systems enables the formation of radiopharmaceutical-grade complexes. This method leverages the higher binding affinity of pyridone derivatives for transition metals compared to acetylacetonate ligands.

Solvent Effects on Complex Purity

Reactions conducted in non-miscible solvent systems (e.g., water/diethyl ether) enhance product isolation by minimizing aqueous solubility of the target complex. For instance, complexes with iron(III) and manganese(II) exhibit improved crystallinity when synthesized in ethyl acetate, facilitating analytical purity >99%.

Alkylation Strategies for N-Propyl Substitution

Reductive Amination Pathways

Indirect routes involving reductive amination of 4-pyridinecarbaldehyde with propylamine, catalyzed by zinc powder in formic acid, present an alternative pathway. This method, adapted from cephalosporin derivative syntheses, could theoretically produce N-propyl-4-pyridone through cyclodehydration intermediates.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Raw Materials

The use of sodium borohydride (~$200/kg) and palladium catalysts (~$60,000/kg) significantly impacts process economics. Patent data emphasize the preference for calcium chloride ($0.50/kg) as a desiccant over costlier alternatives like molecular sieves, reducing overall production costs by 15–20% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-n-Propyl-4-pyridone, and how do reaction conditions influence yield?

- Methodological Answer : The Mitsunobu reaction is a viable route for pyridone derivatives, as demonstrated in the synthesis of 4′-substituted terpyridines . Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reagents like DIAD and triphenylphosphine) to mitigate side products. For this compound, introduce the n-propyl group via nucleophilic substitution or alkylation under anhydrous conditions. Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135 for propyl chain conformation), FTIR (to confirm C=O stretch at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-reference with computational simulations (DFT for optimized geometry and vibrational frequencies) to resolve ambiguities in peak assignments .

Q. What analytical methods are suitable for quantifying impurities in this compound batches?

- Methodological Answer : Use LC-MS with a polar-embedded stationary phase (e.g., HILIC) to separate polar degradation products. Calibrate against reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP impurity C) . For trace metal analysis, employ ICP-MS with a collision/reaction cell to suppress polyatomic interferences .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability of this compound in biological systems?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) to assess interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantify metabolites via UPLC-QTOF-MS and map fragmentation pathways using Mass Frontier .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for pyridone derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NOESY for spatial proximity). For conflicting NMR shifts, consider solvent effects (DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism. Use principal component analysis (PCA) to cluster spectral outliers .

Q. How do steric and electronic effects of the n-propyl group influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Design a comparative study with analogs (e.g., methyl, isopropyl substituents). Use Hammett plots to correlate substituent effects with reaction rates in palladium-catalyzed cross-couplings. Characterize intermediates via in situ IR spectroscopy and DFT calculations (B3LYP/6-31G*) .

Q. What metabolomics workflows are optimal for tracking this compound in biological matrices?

- Methodological Answer : Implement a mzTab-M-compatible pipeline: (1) LC-HRMS for untargeted profiling, (2) MS-DIAL for peak alignment, (3) assay[1-n]-ms_run_ref to link raw data . Use stable isotope-labeled internal standards (SIL-IS) to correct matrix effects. Validate with ROC curve analysis .

Q. How can researchers design robust dose-response studies for this compound in pharmacological assays?

- Methodological Answer : Apply a factorial design (e.g., 3×3 matrix) with variables like concentration (1–100 µM) and exposure time (24–72 hrs). Normalize data to vehicle controls and use ANOVA with Tukey’s post hoc test. Address batch variability via randomized block design .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.